Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester

Description

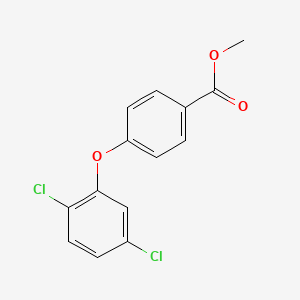

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester (CAS: Not explicitly listed in evidence) is a chlorinated aromatic ester characterized by a benzoic acid backbone substituted at the 4-position with a phenoxy group bearing 2,5-dichloro substituents. This compound is structurally related to agrochemical intermediates and inert pesticide ingredients, as suggested by its dichlorophenoxy moiety .

Properties

CAS No. |

1049036-19-2 |

|---|---|

Molecular Formula |

C14H10Cl2O3 |

Molecular Weight |

297.1 g/mol |

IUPAC Name |

methyl 4-(2,5-dichlorophenoxy)benzoate |

InChI |

InChI=1S/C14H10Cl2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-8-10(15)4-7-12(13)16/h2-8H,1H3 |

InChI Key |

CQHAHGISYNYUHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-(2,5-Dichlorophenoxy)Benzoic Acid

Reactants :

-

2,5-Dichlorophenol (1 equiv)

-

Methyl 4-hydroxybenzoate (1 equiv)

-

Base (K₂CO₃ or NaOH, 2–3 equiv)

-

Solvent: DMF or acetone

Conditions :

-

Reflux at 80–100°C for 8–16 hours.

Step 2: Esterification

The intermediate acid is esterified as described in Method 1.

Advantage :

-

Avoids handling corrosive chlorinating agents.

Chlorination Followed by Esterification

For substrates lacking the dichloro substituent, chlorination can be integrated:

Procedure :

-

Chlorination of 4-Phenoxybenzoic Acid :

-

Treat with Cl₂ gas or SOCl₂ in dichloromethane at 0–25°C.

-

Selective 2,5-dichlorination is achieved using FeCl₃ as a Lewis catalyst.

-

-

Esterification :

-

React with methanol and H₂SO₄ as in Method 1.

-

Challenges :

-

Requires precise temperature control to avoid over-chlorination.

Microwave-Assisted Synthesis

Modern optimization techniques reduce reaction times significantly:

Reactants :

-

4-(2,5-Dichlorophenoxy)benzoic acid, methanol, H₂SO₄.

Conditions :

-

Microwave irradiation at 100°C for 15–30 minutes.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid-Catalyzed Esterification | Simple, scalable | Long reaction times | 70–85% |

| Nucleophilic Alkylation | Avoids chlorination steps | Multi-step synthesis | 65–75% |

| Chlorination Route | Flexible for substrate modification | Hazardous chlorinating agents | 60–70% |

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment required | 80–90% |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(2,5-dichlorophenoxy)benzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The chlorine atoms in the 2,5-dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(2,5-dichlorophenoxy)benzoic acid.

Reduction: 4-(2,5-dichlorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the formulation of pesticides and herbicides due to its plant growth regulatory properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also act as a plant growth regulator by affecting hormonal pathways in plants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s dichlorophenoxy group distinguishes it from other benzoic acid esters. Below is a comparative analysis of analogs:

Key Observations:

- Phenoxy vs. Phenylmethoxy: The phenylmethoxy group in 536974-83-1 enhances lipophilicity, making it more suitable for hydrophobic applications compared to the phenoxy group in the target compound .

- Nitro Substituents : The nitro group in 1188262-61-4 increases electron-withdrawing effects, likely stabilizing the ester against hydrolysis but raising environmental toxicity concerns .

Q & A

Q. What are the established synthetic routes for preparing benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester?

- Methodological Answer : A common approach involves esterification of the parent carboxylic acid. For example, dissolve 4-(2,5-dichlorophenoxy)benzoic acid in methanol with concentrated sulfuric acid as a catalyst, reflux for 4 hours, and purify via ice-water precipitation followed by recrystallization (ethanol is typical). Yield optimization requires careful control of molar ratios and reflux time . Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust acid catalyst concentration to minimize side products like sulfonated derivatives.

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Use a non-polar column (e.g., DB-5) to determine purity and retention time. Compare with methyl ester analogs (e.g., benzoic acid, 4-methyl-, methyl ester; retention index ~1.81) .

- NMR : Analyze - and -NMR for substituent patterns. The 2,5-dichlorophenoxy group will show distinct aromatic splitting, while the methyl ester peak appears at ~3.9 ppm () and ~52 ppm ().

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm and aryl chloride C-Cl vibrations near 750 cm.

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (similar esters show skin corrosion/irritation Category 2 ).

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- In Silico Tools : Use density functional theory (DFT) with Gaussian or ORCA to calculate electrophilic Fukui indices at the ester carbonyl or chlorinated aryl positions. The InChI key (e.g., HKJHWFNGDUGGAJ-UHFFFAOYSA-N for analogs ) aids in structure input.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation energies.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent microbial strains, agar dilution vs. broth microdilution). For example, analogs like 4-chloro-3-propoxybenzoate derivatives show variability depending on assay pH .

- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid) that may influence bioactivity.

Q. What strategies optimize the compound’s stability in environmental or biological matrices?

- Methodological Answer :

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Esters with electron-withdrawing groups (e.g., dichlorophenoxy) typically resist hydrolysis but may degrade under UV light .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability while retaining activity.

Q. How to design experiments assessing ecological toxicity?

- Methodological Answer :

- Model Systems : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) for preliminary ecotoxicity screening. Compare with structurally related compounds (e.g., dichlorophenoxy herbicides ).

- Metabolite Tracking : Employ -labelling to trace degradation pathways in soil or aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.